molecular formula C21H22N6O5 B11085213 ethyl 4-{5-[morpholin-4-yl(3-nitrophenyl)methyl]-1H-tetrazol-1-yl}benzoate

ethyl 4-{5-[morpholin-4-yl(3-nitrophenyl)methyl]-1H-tetrazol-1-yl}benzoate

Cat. No.: B11085213
M. Wt: 438.4 g/mol
InChI Key: UKSLTJRBOWWSJF-UHFFFAOYSA-N
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Description

Ethyl 4-{5-[morpholin-4-yl(3-nitrophenyl)methyl]-1H-tetrazol-1-yl}benzoate is a complex organic compound that features a morpholine ring, a nitrophenyl group, a tetrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{5-[morpholin-4-yl(3-nitrophenyl)methyl]-1H-tetrazol-1-yl}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the morpholine derivative, followed by the introduction of the nitrophenyl group. The tetrazole ring is then formed through cyclization reactions, and finally, the benzoate ester is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{5-[morpholin-4-yl(3-nitrophenyl)methyl]-1H-tetrazol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 4-{5-[morpholin-4-yl(3-nitrophenyl)methyl]-1H-tetrazol-1-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{5-[morpholin-4-yl(3-nitrophenyl)methyl]-1H-tetrazol-1-yl}benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. The tetrazole ring may enhance binding affinity to certain enzymes or proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{5-[morpholin-4-yl(3-nitrophenyl)methyl]-1H-tetrazol-1-yl}benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C21H22N6O5

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 4-[5-[morpholin-4-yl-(3-nitrophenyl)methyl]tetrazol-1-yl]benzoate

InChI

InChI=1S/C21H22N6O5/c1-2-32-21(28)15-6-8-17(9-7-15)26-20(22-23-24-26)19(25-10-12-31-13-11-25)16-4-3-5-18(14-16)27(29)30/h3-9,14,19H,2,10-13H2,1H3

InChI Key

UKSLTJRBOWWSJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NN=N2)C(C3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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